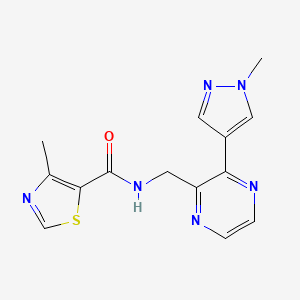
4-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like 4-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide typically involves multi-step organic reactions. Similar compounds have been synthesized through one-pot synthesis methods or stepwise reactions involving the condensation of different heterocyclic amines with carboxylic acids, followed by cyclization and functional group transformations (Martins et al., 2002). Suzuki cross-coupling reactions have also been employed for the synthesis of related pyrazine analogs, indicating a potential pathway for constructing the pyrazin-2-yl moiety (Ahmad et al., 2021).
Molecular Structure Analysis
The molecular structure of this compound, featuring a thiazole ring attached to a carboxamide group and further linked to a methyl-pyrazolyl-pyrazine system, suggests significant conformational flexibility and the potential for diverse intermolecular interactions. X-ray crystallography and spectral analysis, such as NMR and FT-IR, are commonly used for structural characterization, revealing details about ring conformations, substituent effects, and electronic structure (Kumara et al., 2018).
Chemical Reactions and Properties
This compound's heterocyclic framework allows for a variety of chemical reactions, including nucleophilic substitutions at the thiazole and pyrazine rings, electrophilic aromatic substitutions on the pyrazole ring, and potential condensation reactions at the carboxamide moiety. The presence of multiple reactive sites facilitates its use in further chemical synthesis and modifications (Eldin, 1999).
Physical Properties Analysis
The compound's physical properties, including melting point, solubility, and crystal structure, are influenced by its molecular geometry and intermolecular forces. Hirshfeld surface analysis and DFT calculations provide insights into the intermolecular interactions within the crystal lattice and the impact of these interactions on the compound's physical properties (Kumara et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are determined by the nature of its functional groups and the electronic effects of its heterocyclic rings. Studies on similar compounds have explored their reactivity patterns, showcasing the role of the thiazole and pyrazole rings in determining their chemical behavior (Fedotov & Hotsulia, 2023).
Aplicaciones Científicas De Investigación
Photosynthetic Electron Transport Inhibition
Research indicates that pyrazole derivatives, including compounds similar to "4-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide," have been explored for their potential to inhibit photosynthetic electron transport. This application is significant in the development of herbicides. Compounds have been evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, with some showing inhibitory properties comparable to commercial herbicides (Vicentini et al., 2005).
Antimycobacterial Activity
Studies on substituted isosteres of pyridine- and pyrazinecarboxylic acids, which share structural similarities with the given compound, have shown antimycobacterial activity. These compounds, tested against Mycobacterium tuberculosis, have exhibited activity potentially useful in the treatment of tuberculosis (Gezginci et al., 1998).
Synthesis and Cytotoxicity
Research into pyrazole derivatives includes the synthesis of compounds for evaluation of their cytotoxicity. This involves investigating the potential of these compounds to inhibit the growth of cancer cells, contributing to the development of new anticancer drugs (Hassan et al., 2014).
Antifungal and Anti-HCV Agents
Compounds derived from thiophene-2-carboxamide, which shares functional groups with the compound , have been synthesized and shown to exhibit remarkable antifungal activity and inhibit the replication of the hepatitis C virus (HCV). This suggests potential applications in treating fungal infections and HCV (Rizk et al., 2017).
Anti-inflammatory Activity
Some pyrazole derivatives have been developed with significant anti-inflammatory activity, suggesting potential for use in treating inflammatory conditions (Maddila et al., 2016).
Propiedades
IUPAC Name |
4-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-9-13(22-8-18-9)14(21)17-6-11-12(16-4-3-15-11)10-5-19-20(2)7-10/h3-5,7-8H,6H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCLBOVXELYLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

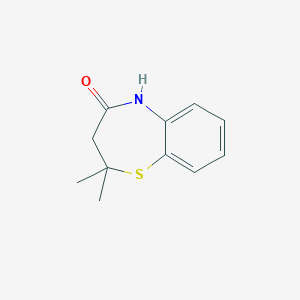
![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2491572.png)
![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2491574.png)
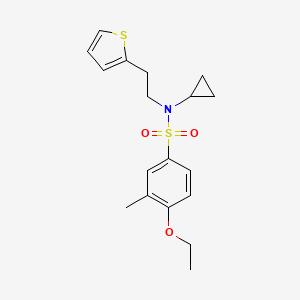
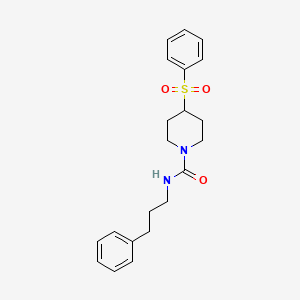
![2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione](/img/structure/B2491580.png)
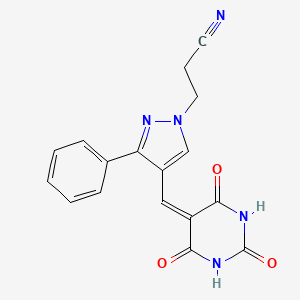
![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2491586.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2491587.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)
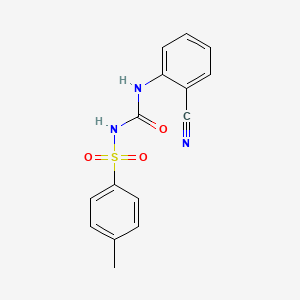
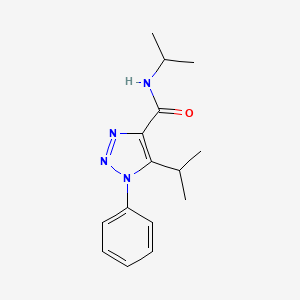
![2-[(7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2491593.png)